3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one

Description

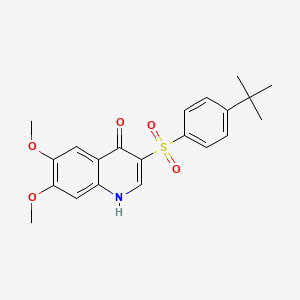

3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one is a heterocyclic compound featuring a quinolin-4-one core substituted with a sulfonyl group at position 3 and methoxy groups at positions 6 and 5.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-21(2,3)13-6-8-14(9-7-13)28(24,25)19-12-22-16-11-18(27-5)17(26-4)10-15(16)20(19)23/h6-12H,1-5H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCRRUMSNZUVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The quinoline core can be further oxidized to produce quinone derivatives.

Reduction: : Reduction reactions can be performed to reduce the quinoline core or the sulfonyl group.

Substitution: : The methoxy groups can be substituted with other functional groups, and the sulfonyl group can be modified.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

Oxidation: : Quinone derivatives.

Reduction: : Reduced quinoline derivatives or reduced sulfonyl groups.

Substitution: : Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology

In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes due to its structural similarity to biologically active molecules.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products that require specific structural features.

Mechanism of Action

The mechanism by which 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : 6,7-Dimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one

- Core Structure: Quinazolin-4-one (two nitrogen atoms at positions 1 and 3) vs. quinolin-4-one (one nitrogen at position 1).

- Substituents :

- Sulfanylidene (C=S) at position 2 vs. sulfonyl (SO₂) at position 3.

- Phenyl group at position 3 vs. 4-tert-butylphenylsulfonyl.

- The quinazolinone core may exhibit different electronic properties due to the additional nitrogen, affecting aromaticity and reactivity .

Substituent Modifications

Compound B : 2-(4-tert-butylbenzyl)propionaldehyde (RoHS-listed)

- Structure : A linear aldehyde with a 4-tert-butylbenzyl group.

- Regulatory Status : Restricted under EU RoHS due to environmental or health concerns .

- The tert-butyl group in both compounds enhances lipophilicity, but the target’s quinolinone scaffold may mitigate toxicity risks associated with aldehydes like Compound B .

Compound C: trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)

- Structure: A malononitrile derivative with a 4-tert-butylphenyl group.

- Application : Used as a matrix in MALDI-MS .

- Comparison: DCTB’s conjugated system aids in UV absorption, a property less relevant to the target compound’s sulfonyl-quinolinone structure. Both compounds share tert-butylphenyl groups, but the target’s sulfonyl and methoxy substituents suggest divergent applications (e.g., therapeutics vs. analytical chemistry) .

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Routes: Evidence lacks details on the synthesis of the target compound.

- Biological Activity: No direct data are provided, but sulfonyl groups in heterocycles are frequently associated with kinase inhibition or antimicrobial activity. Comparative studies with Compound A could elucidate structure-activity relationships.

Biological Activity

3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's reactivity, while the quinoline moiety contributes to its pharmacological properties. The methoxy groups may also play a role in modulating the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including the modulation of signaling cascades involved in cell survival and death.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary data suggest that this quinoline derivative may enhance the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous chronic diseases. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The sulfonyl group may contribute to these effects by influencing the compound's ability to bind to inflammatory pathways.

Case Studies

- Anticancer Studies : A study involving a series of quinoline derivatives demonstrated that compounds with sulfonyl substitutions exhibited potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Antioxidant Evaluation : In vitro assays revealed that this compound significantly increased the levels of glutathione and superoxide dismutase in treated cells compared to controls, indicating enhanced antioxidant activity.

- Anti-inflammatory Mechanism : In a model of acute inflammation, administration of this compound resulted in a marked reduction in edema formation and pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Data Table

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of cell survival pathways |

| Antioxidant | Increases antioxidant enzyme levels | Reduces oxidative stress |

| Anti-inflammatory | Decreases inflammation | Inhibition of pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.